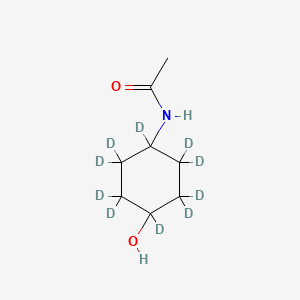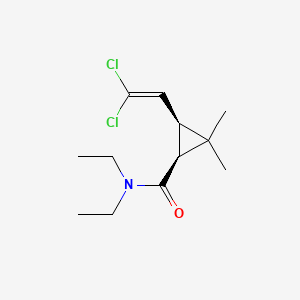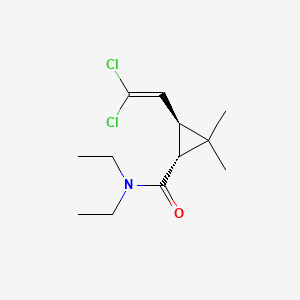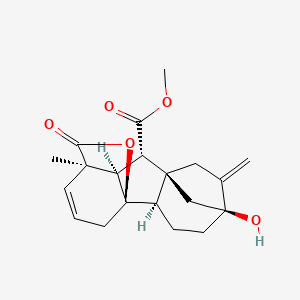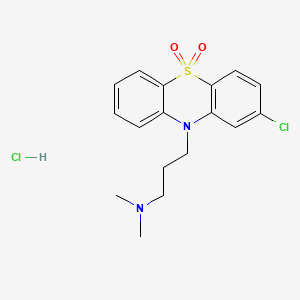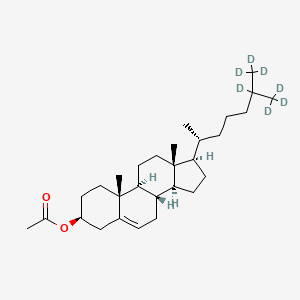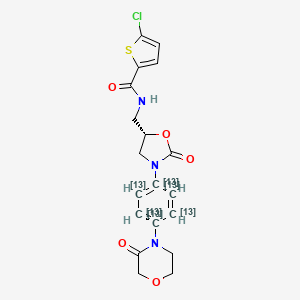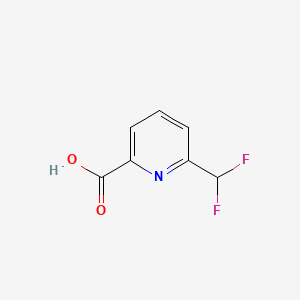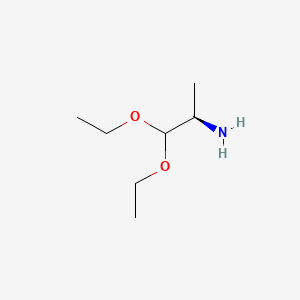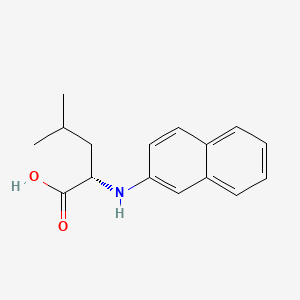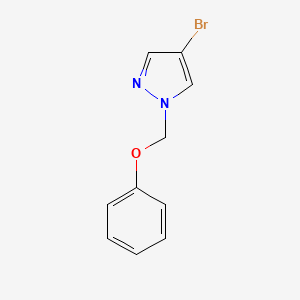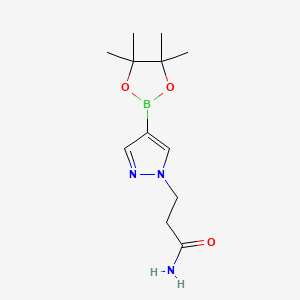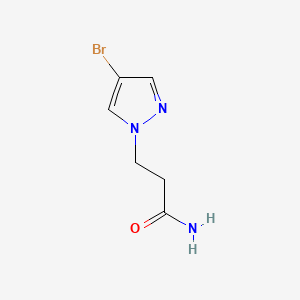![molecular formula C16H22N2O2 B569094 tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate CAS No. 561297-88-9](/img/structure/B569094.png)
tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include an amino group, a cyclopropane ring, and an isoquinoline moiety. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first construct the isoquinoline core, followed by the introduction of the cyclopropane ring and the tert-butyl group. The amino group is usually introduced in the final steps to avoid unwanted side reactions.
Isoquinoline Core Construction: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate an alkene.
tert-Butyl Group Introduction: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Amino Group Introduction: The final step typically involves the reduction of a nitro group or the substitution of a halide with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the tert-butyl ester.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Carboxylic acids and their derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity. The tert-butyl group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate: can be compared to other spirocyclic compounds, such as spiro[cyclopropane-1,4’-piperidine] and spiro[cyclopropane-1,4’-pyrrolidine].
tert-Butyl derivatives: Compounds like tert-butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-pyridine]-2’(3’H)-carboxylate.
Uniqueness
The unique combination of the spirocyclic structure, tert-butyl group, and amino functionality sets tert-butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate apart from other compounds. This combination provides a balance of rigidity, steric hindrance, and reactivity, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
tert-butyl 7-aminospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)4-5-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWOXWLQVUGAMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)N)C3(C1)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
